Chromyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
chromium(6+);oxygen(2-);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Cr.2O/h2*1H;;;/q;;+6;2*-2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNPEMSZIKCOGC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Cl-].[Cl-].[Cr+6] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CrO2, CrO2Cl2 | |
| Record name | CHROMIUM OXYCHLORIDE | |
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| Record name | CHROMYL CHLORIDE | |
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| Record name | chromium(VI) oxychloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(VI)_oxychloride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Chromyl chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromyl_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chromium oxychloride appears as a dark red fuming liquid with a pungent odor. Corrosive to tissue., Deep-red liquid with a musty, burning, acrid odor; Note: Fumes in moist air; [NIOSH] "Opaque, dark, blood-red liquid at room temp."; Reacts vigorously in water at 20 deg C to form Cr(VI) trioxide (sparingly soluble in water), HCL, and Cl2; [ACGIH], DARK RED FUMING LIQUID WITH PUNGENT ODOUR., Deep-red liquid with a musty, burning, acrid odor. [Note: Fumes in moist air.] | |
| Record name | CHROMIUM OXYCHLORIDE | |
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| Record name | Chromyl chloride | |
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| Record name | CHROMYL CHLORIDE | |
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| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |
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Boiling Point |
241 °F at 760 mmHg (USCG, 1999), 117 °C, 243 °F | |
| Record name | CHROMIUM OXYCHLORIDE | |
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| Record name | CHROMYL CHLORIDE | |
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| Record name | CHROMYL CHLORIDE | |
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| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Solubility |
Reacts with water (NIOSH, 2023), Hydrolyzes vigorously on contact with water, Soluble in carbon tetrachloride, carbon disulfide, benzene, nitrobenzene, phosphorus oxychloride, chloroform, Soluble in ether, acetic acid, Dissolves in chromium trioxide, yielding powerful oxidant, Miscible with carbon tetrachloride, tetrachloroethane, carbon disulfide, Solubility in water: reaction, Reacts | |
| Record name | CHROMIUM OXYCHLORIDE | |
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| Record name | CHROMYL CHLORIDE | |
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| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Density |
1.96 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.91 at 25 °C/4 °C, Vapor Density: 0.00698 lb/cu ft at 70 °C, Saturated liquid density = 122.200 lb/cu ft at 70 °C, Relative density (water = 1): 1.91, (77 °F): 1.91 | |
| Record name | CHROMIUM OXYCHLORIDE | |
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| Record name | CHROMYL CHLORIDE | |
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| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Vapor Density |
Relative vapor density (air = 1): 5.3 | |
| Record name | CHROMYL CHLORIDE | |
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Vapor Pressure |
20 mmHg (NIOSH, 2023), 20.0 [mmHg], 19.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.67, 20 mmHg | |
| Record name | CHROMIUM OXYCHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Chromyl chloride | |
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| Record name | CHROMYL CHLORIDE | |
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| Record name | CHROMYL CHLORIDE | |
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| Record name | Chromyl chloride | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Deep red liquid; appears black under reflected light, Mobile, dark-red liquid, Blood red oily liquid | |
CAS No. |
14977-61-8 | |
| Record name | CHROMIUM OXYCHLORIDE | |
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| Record name | Chromium, dichlorodioxo-, (T-4)- | |
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| Record name | Chromyl dichloride | |
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| Record name | CHROMYL CHLORIDE | |
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| Record name | CHROMYL CHLORIDE | |
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| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
-141.7 °F (USCG, 1999), -96.5 °C, -142 °F | |
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| Record name | CHROMYL CHLORIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |
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Synthetic Methodologies for Chromyl Chloride and Derivatives
Classical Laboratory Preparation Routes
Traditional methods for synthesizing chromyl chloride in a laboratory setting typically involve the reaction of hexavalent chromium compounds with a source of chloride in the presence of a strong dehydrating agent.
Synthesis from Chromates/Dichromates and Hydrochloric Acid
A common and well-established method for preparing this compound involves the reaction of potassium chromate (B82759) (K₂CrO₄) or potassium dichromate (K₂Cr₂O₇) with hydrochloric acid (HCl) in the presence of concentrated sulfuric acid (H₂SO₄). wikipedia.orgunacademy.comunacademy.com The sulfuric acid acts as a crucial dehydrating agent, removing the water formed during the reaction and driving the equilibrium towards the formation of this compound. wikipedia.orgunacademy.comunacademy.com The resulting this compound is then typically purified by distillation. unacademy.comunacademy.com
K₂Cr₂O₇ + 6HCl → 2CrO₂Cl₂ + 2KCl + 3H₂O wikipedia.orgsmolecule.com
Alternatively, a similar reaction can be carried out using sodium chloride (NaCl) and potassium dichromate in the presence of sulfuric acid. doubtnut.com
K₂Cr₂O₇ + 4NaCl + 6H₂SO₄ → 2CrO₂Cl₂ + 2KHSO₄ + 4NaHSO₄ + 3H₂O byjus.com
Table 1: Reactants and Products in the Synthesis from Dichromates
| Reactant/Product | Chemical Formula | Role/State |
|---|---|---|
| Potassium Dichromate | K₂Cr₂O₇ | Starting Material |
| Hydrochloric Acid | HCl | Chloride Source |
| Sulfuric Acid | H₂SO₄ | Dehydrating Agent |
| This compound | CrO₂Cl₂ | Product (Red Fuming Liquid) |
| Potassium Chloride | KCl | Byproduct |
| Water | H₂O | Byproduct |
Preparation via Chromium Trioxide and Gaseous Hydrogen Chloride
Another classical route to this compound involves the direct reaction of chromium trioxide (CrO₃) with anhydrous hydrogen chloride (HCl) gas. wikipedia.orgsmolecule.com This method avoids the use of sulfuric acid and the subsequent formation of sulfate (B86663) byproducts.
The reaction is as follows:
CrO₃ + 2HCl ⇌ CrO₂Cl₂ + H₂O wikipedia.orgsmolecule.com
This reaction is an equilibrium process, and to obtain a good yield, the water produced must be removed. wikipedia.org
Advanced Synthetic Approaches
For applications demanding higher purity or for the synthesis of related compounds, more advanced methodologies have been developed.
Routes to High-Purity this compound for Research Applications
Achieving high-purity this compound is critical for many research applications to avoid interference from impurities. One patented method describes a process for producing this compound of very high purity (99.5%) and in very good yield (95%). google.com This process involves reacting chromic anhydride (B1165640) (CrO₃) dissolved in previously produced this compound with a suitable chloride, such as hydrogen chloride. google.com The use of a dehydrating agent like sulfuric acid, oleum, or phosphoric acid promotes the separation of the this compound layer. google.com The process can also be carried out without a dehydrating agent by treating a slurry of chromic anhydride in this compound with hydrogen chloride gas. google.com Further purification can be achieved through distillation. acs.org
Derivatization: Synthesis of Chromyl Fluoride (B91410) from this compound
Chromyl fluoride (CrO₂F₂), a violet-red crystalline solid, can be synthesized from this compound. wikipedia.org While direct fluorination of chromium compounds is a common method for preparing chromyl fluoride, derivatization from this compound provides an alternative route. One method involves the reaction of this compound with a suitable fluorinating agent. Although less common, the conversion can be achieved, for instance, through the reaction of this compound with potassium chromate to form potassium chlorochromate, which can then be further treated. sciencemadness.org It is important to note that chromyl fluoride reacts with glass and quartz, necessitating the use of silicon-free plastic or metal containers for its handling. wikipedia.org
Table 2: Comparison of Chromyl Halides
| Property | This compound (CrO₂Cl₂) | Chromyl Fluoride (CrO₂F₂) |
|---|---|---|
| Appearance | Reddish-brown liquid wikipedia.org | Violet-red crystalline solid wikipedia.org |
| Formula | CrO₂Cl₂ | CrO₂F₂ |
| Molar Mass | 154.90 g/mol wikipedia.org | 121.99 g/mol wikipedia.org |
| Melting Point | -96.5 °C wikipedia.org | 31.6 °C wikipedia.org |
| Boiling Point | 117 °C wikipedia.org | Sublimes at 30 °C wikipedia.org |
Spectroscopic and Structural Elucidation of Chromyl Chloride
Theoretical Spectroscopy Studies
Theoretical investigations, particularly those employing high-level ab initio methods, have been instrumental in understanding the complex electronic structure and interpreting the spectroscopic properties of chromyl chloride (CrO₂Cl₂).
The deep red color of this compound is a consequence of its electronic transitions in the visible and ultraviolet regions of the electromagnetic spectrum. Theoretical studies have provided detailed assignments for the observed spectral bands. The gas-phase electronic absorption spectrum of CrO₂Cl₂ reveals at least eight distinct absorption bands from 2.0 to 8.0 eV. qcri.or.jp
The Symmetry Adapted Cluster-Configuration Interaction (SAC-CI) method has been successfully applied to theoretically study the excitation spectrum of this compound. qcri.or.jpdntb.gov.uaaip.org This advanced ab initio molecular orbital method is known for its reliability in investigating the excited states of molecules over a wide energy range. qcri.or.jpims.ac.jp For this compound, all-electron basis sets were employed for the chromium, chlorine, and oxygen atoms to ensure accuracy, as effective core potentials can yield poor results for excited states. qcri.or.jp The SAC-CI calculations have shown excellent agreement with the experimental spectrum, allowing for reliable assignments of the observed electronic transitions up to 8.0 eV. qcri.or.jpaip.orgresearchgate.net
Researchers have used the SAC-CI method to calculate the excitation energies and oscillator strengths for the singlet excited states of this compound. qcri.or.jp These calculations are crucial for assigning the intensity of spectral bands. The lower energy excited states, found below approximately 5 eV, are primarily characterized by transitions from nonbonding ligand molecular orbitals (MOs) to antibonding chromium-ligand MOs. qcri.or.jp In contrast, higher-energy excitations above 7 eV involve transitions from bonding Cr-ligand MOs to antibonding Cr-ligand MOs. qcri.or.jp The intermediate region around 6 eV shows a complex mixing of these two types of transitions. qcri.or.jp
The table below presents a selection of calculated vertical excitation energies, oscillator strengths, and the main configurations for the singlet excited states of this compound as determined by the SAC-CI method. qcri.or.jp
| State | Calculated Excitation Energy (eV) | Oscillator Strength | Main Configuration |
|---|---|---|---|
| 1¹A₂ | 3.04 | Forbidden | 7b₂ → 4a₂ (0.71) |
| 1¹B₁ | 3.10 | 8.50 x 10⁻⁷ | 3a₂ → 17a₁ (-0.92) |
| 1¹B₂ | 3.32 | 4.70 x 10⁻² | 10b₁ → 17a₁ (0.79) |
| 2¹A₁ | 3.94 | 0.12 | 16a₁ → 17a₁ (0.83) |
| 3¹A₁ | 4.55 | 0.01 | 8b₂ → 11b₁ (0.47), 10b₁ → 18a₁ (0.42) |
| 4¹A₁ | 4.79 | 0.03 | 8b₂ → 11b₁ (-0.47), 10b₁ → 18a₁ (0.44) |
| 6¹B₂ | 5.40 | 0.03 | 8b₂ → 18a₁ (0.73) |
| 6¹A₁ | 5.22 | 0.06 | 16a₁ → 18a₁ (0.79) |
The theoretical calculations of excitation energies and oscillator strengths allow for the assignment of the experimentally observed absorption bands. qcri.or.jp
Band 1 (2.0–2.6 eV): This weak, structured band is assigned to the 1¹A₂ and 1¹B₁ states, which are electronically forbidden but gain intensity through vibronic coupling. qcri.or.jp
Band 2 (2.6–3.5 eV): An intense, broad band assigned to the 1¹B₂ state, arising from a ligand-to-metal charge transfer (LMCT) from a nonbonding chlorine orbital to an antibonding chromium-oxygen orbital. qcri.or.jp
Band 3 (3.8–4.3 eV): A very intense band with vibrational structure, attributed to the 2¹A₁ state. This is also an LMCT transition, primarily from a nonbonding chlorine orbital. qcri.or.jp
Band 4 (4.3–4.9 eV): A structured band appearing as a shoulder, assigned to a mix of states including 4¹A₁ and 2¹B₂. qcri.or.jp
Band 5 (5.0–5.7 eV): An intense band with a regular vibrational progression, attributed mainly to the 6¹A₁ state which has the largest calculated oscillator strength in this region. qcri.or.jp
Bands 6, 7, and 8 (6.2 eV, 6.6 eV, 7.4 eV): These higher-energy, broad, and intense bands result from a complex mixture of excitations, including transitions from bonding Cr-O and Cr-Cl orbitals to antibonding orbitals. qcri.or.jp
This compound possesses C₂ᵥ symmetry. qcri.or.jp An analysis of its molecular orbitals (MOs) is essential for understanding its bonding and reactivity. The ground state of CrO₂Cl₂ has a Hartree-Fock (HF) energy of -2111.191937 atomic units. qcri.or.jp
The highest occupied molecular orbitals (HOMOs) are primarily nonbonding lone-pair orbitals localized on the chlorine and oxygen atoms. Specifically, the four highest occupied MOs (8b₂, 3a₂, 10b₁, and 16a₁) are predominantly nonbonding orbitals localized on the chlorine atoms. qcri.or.jp The 7b₂ MO is a nonbonding lone-pair orbital localized on the oxygen atoms. qcri.or.jp
The lowest unoccupied molecular orbitals (LUMOs) are antibonding in nature, involving the chromium d-orbitals and ligand p-orbitals. The two lowest LUMOs are antibonding between both Cr-O and Cr-Cl, while other low-lying unoccupied MOs are mainly antibonding between chromium and oxygen. qcri.or.jp The electronic transitions observed in the visible and near-UV spectra are primarily promotions of electrons from the high-lying, ligand-based HOMOs to the low-lying, metal-centered LUMOs, consistent with their assignment as ligand-to-metal charge transfer bands. qcri.or.jp The chromium atom in this compound is considered to undergo d³s hybridization. vedantu.com
Analysis of Visible and Ultraviolet Electronic Excitation Spectra
Calculation of Excitation Energies and Oscillator Strengths
Experimental Structural Characterization Techniques
The molecular structure of this compound in the gas phase has been determined experimentally using electron diffraction. qcri.or.jp This technique provides information on bond lengths and bond angles by analyzing the scattering pattern of an electron beam as it passes through the gaseous sample. These experimental results have established the tetrahedral geometry of the molecule and provided the atomic coordinates used as a basis for high-level theoretical calculations. qcri.or.jp Additionally, fluorescence excitation spectroscopy of jet-cooled this compound has been used to determine rotational constants for both the ground and an excited electronic state, further refining the understanding of its geometry in different electronic states. aip.org
X-ray Absorption Spectroscopy (EXAFS) for Molecular Structure Determination
Extended X-ray Absorption Fine Structure (EXAFS) has been a pivotal technique for determining the precise molecular geometry of this compound, both in the solid state and when isolated in a matrix. This method allows for the accurate measurement of interatomic distances, providing a direct probe of the local coordination environment around the central chromium atom.
The first structural determination of this compound in the solid state was achieved using chromium K-edge EXAFS data. researchgate.netredalyc.org Samples were analyzed as a cold solid at temperatures of 10 K and 130 K. researchgate.netredalyc.org The analysis of the EXAFS data yielded precise bond lengths for the chromium-oxygen and chromium-chlorine interactions. These studies revealed that the structural parameters in the solid state are essentially identical to those determined in the gas phase via matrix isolation techniques. researchgate.net The primary advantage of the solid-state measurement was the achievement of a better signal-to-noise ratio in the resulting spectra. researchgate.netredalyc.org
To study the structure of the isolated this compound molecule, reminiscent of its gas-phase geometry, matrix-isolation techniques have been utilized. cdnsciencepub.com In these experiments, this compound is diluted (e.g., 1% in nitrogen) and co-condensed at cryogenic temperatures (10 K) onto a suitable window. researchgate.net This process traps individual CrO₂Cl₂ molecules in an inert solid matrix, preventing intermolecular interactions and allowing for the study of their inherent structure. cdnsciencepub.com
Chromium K-edge EXAFS data recorded from these matrix-isolated samples confirmed a pseudotetrahedral geometry. researchgate.netcdnsciencepub.com The derived bond distances were found to be in excellent agreement with previously reported vapor-phase electron-diffraction data, validating the reliability of the matrix-isolation EXAFS methodology. researchgate.net
The structural data obtained from these EXAFS studies are summarized in the table below.
| Parameter | Matrix-Isolation (10 K) | Solid-State (10 K & 130 K) |
|---|---|---|
| Cr–O Bond Length (Å) | 1.58 (±0.02) | ~1.58 |
| Cr–Cl Bond Length (Å) | 2.10 (±0.03) | ~2.10 |
Solid-State Structural Analysis
Infrared Spectroscopic Signatures and Vibrational Analysis
Infrared (IR) spectroscopy has been instrumental in characterizing the vibrational modes of the this compound molecule. These studies, often complemented by Raman spectroscopy, provide signatures that are fundamental to understanding the molecule's symmetry and bond strengths. cdnsciencepub.com The molecule is known to have a pseudotetrahedral structure, and its vibrational spectra have been analyzed in detail. cdnsciencepub.com
Matrix-isolation IR spectroscopy has been particularly useful for resolving the vibrational fundamentals of CrO₂Cl₂ and related species. cdnsciencepub.com By trapping the molecules in an inert argon matrix, sharp absorption bands corresponding to specific vibrational modes can be identified. cdnsciencepub.com Key absorptions include the symmetric and asymmetric stretching modes of the Cr=O and Cr-Cl bonds.
The vibrational frequencies for this compound are well-established and serve as a benchmark for comparison with related chromyl halides. cdnsciencepub.com The table below lists the principal vibrational frequencies observed for this compound.
| Vibrational Mode | Gas Phase | Liquid Phase | Argon Matrix |
|---|---|---|---|
| ν(Cr=O) | 1006 | Not Specified | 996 |
| ν(Cr-Cl) | 497 | Not Specified | 483 |
| ν(Cr-Cl) | 465 | Not Specified | Not Specified |
Analysis of the chromium isotope patterns on the Cr=O stretching bands in matrix-isolation studies of related compounds has allowed for the estimation of the O-Cr-O bond angle, further refining the structural understanding of the chromyl core. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations
While this compound itself is a d⁰ Cr(VI) complex and thus diamagnetic, its high reactivity and the paramagnetic nature of its reduction products (typically Cr(IV) or Cr(III) species) preclude direct in-situ NMR investigation of the chromium center during reactions like the Étard oxidation. researchgate.net However, Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for the ex-situ mechanistic elucidation of its reactions through the detailed characterization of the stable, diamagnetic organic products. oup.com
The power of NMR in these investigations lies in its ability to unambiguously identify the structure of products, including isomers and compounds resulting from molecular rearrangements. This product analysis provides crucial retrospective evidence of the reaction pathway. For instance, in the this compound oxidation of olefins, NMR is used to identify the resulting aldehydes, ketones, chlorohydrins, and epoxides, helping to piece together the reaction mechanism.
Mechanistic and Kinetic Studies of Chromyl Chloride Reactions
Oxidation Reactions with Organic Substrates
Chromyl chloride (CrO₂Cl₂) is a powerful and versatile oxidizing agent capable of reacting with a variety of organic substrates. The mechanisms of these oxidations are complex and have been the subject of extensive research, revealing multiple reaction pathways that depend on the substrate and reaction conditions.
Oxidation of Alkanes
This compound is notable for its ability to oxidize saturated hydrocarbons under relatively mild conditions. The reaction typically yields a mixture of chlorinated and oxygenated products, the formation of which is governed by a series of complex mechanistic steps. Kinetic studies consistently show that the reactions are first-order in both this compound and the alkane substrate, with no observable induction period, suggesting a direct reaction between the two species.
A significant body of evidence from kinetic studies and trapping experiments points to the initial step in alkane oxidation by this compound being a hydrogen atom transfer (HAT) from the alkane to an oxygen atom of the this compound molecule. wikipedia.orgsci-hub.se This process, where a hydrogen free radical is essentially removed from the substrate, is remarkable because this compound is a closed-shell, diamagnetic d⁰ metal oxo compound, not a free radical itself. acs.org Its ability to abstract a hydrogen atom is attributed to the high strength of the O-H bond that is formed in the resulting [Cl₂(O)Cr(OH)] intermediate. wikipedia.org
The HAT step generates an alkyl radical (R•) as a key intermediate. wikipedia.orgsci-hub.se The formation of these radical intermediates is supported by experiments where radical traps, such as CBrCl₃, are introduced into the reaction mixture, leading to the formation of products like bromocyclohexane (B57405) in the oxidation of cyclohexane (B81311). The rate of this initial HAT step is directly related to the strength of the C-H bond being broken; weaker C-H bonds are cleaved more readily. For instance, the reaction rates follow the order: cyclohexane < cyclooctane (B165968) ≈ isobutane (B21531) < toluene (B28343).
Further support for the hydrogen atom transfer mechanism comes from kinetic isotope effect (KIE) studies. The KIE is the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. sci-hub.se In the context of this compound oxidation, replacing a hydrogen atom with a deuterium (B1214612) atom at the reactive C-H bond leads to a measurable decrease in the reaction rate.
Primary kinetic isotope effects have been observed in the oxidation of various alkanes. For example, the oxidation of cyclohexane exhibits a KIE (kH/kD) of 2.2. testbook.comresearchgate.net Similarly, primary isotope effects have been reported for the reactions with d₁-isobutane and d₈-toluene. researchgate.net A KIE value greater than 1 indicates that the C-H bond is being broken in the rate-determining step of the reaction, which is consistent with the proposed hydrogen atom transfer mechanism. nih.gov The absence of a significant KIE in some related systems suggests that C-H bond cleavage is not the turnover-limiting step in those specific cases. nih.gov
Table 1: Observed Kinetic Isotope Effects in this compound Oxidations
| Substrate | Isotopically Labeled Substrate | Observed KIE (kH/kD) | Reference |
|---|---|---|---|
| Cyclohexane | Cyclohexane-d12 | 2.2 | testbook.comresearchgate.net |
| Isobutane | t-d1-Isobutane | Observed | |
| Toluene | d8-Toluene | Observed |
Following the initial hydrogen atom abstraction, the resulting alkyl radical is short-lived and is rapidly trapped by the surrounding chromium species. This trapping can proceed via several pathways, leading to the observed product distribution.
Chlorinated Products: The alkyl radical can abstract a chlorine atom from another molecule of this compound or a related chromium species. This results in the formation of an alkyl chloride (R-Cl) and a reduced chromium species. This pathway accounts for products such as chlorocyclooctane (B75050) from cyclooctane and tert-butyl chloride from isobutane.
Oxygenated Products: Alternatively, the alkyl radical can be trapped through the formation of a new carbon-oxygen bond with a chromium center. This generates a chromium(IV) alkoxide intermediate (R-O-Cr). These intermediates are typically unstable and precipitate from the reaction mixture as a dark, chromium-containing solid. Subsequent hydrolysis of this precipitate breaks the Cr-O bond, yielding oxygenated organic products like alcohols, ketones, and aldehydes. researchgate.net For example, the oxidation of cyclohexane yields cyclohexanone (B45756) upon hydrolysis of the chromium precipitate. researchgate.net Chlorinated ketones can also be formed through more complex pathways.
A third minor pathway involves the transfer of a second hydrogen atom from the alkyl radical, leading to the formation of an alkene.
While the hydrogen atom transfer mechanism successfully explains many experimental observations, modern electronic structure calculations have suggested that this radical pathway may be inconsistent with the experimentally determined activation energies for some reactions. unacademy.comvedantu.combyjus.comaakash.ac.in These computational studies propose an alternative, non-radical mechanism.
This alternative is a "zwitterionic direct pathway". unacademy.comaakash.ac.incareers360.com In this proposed mechanism, the alkane interacts with the this compound to form a zwitterionic intermediate without passing through a free-radical stage. This pathway is further proposed to involve a dinuclear chromium complex, where two chromium centers cooperate in the oxidation process. unacademy.comvedantu.com The coupling of the zwitterionic pathway with a dinuclear complex is calculated to produce alcohol products exothermically, which aligns better with experimental findings than the calculated energetics for the radical abstraction pathway leading to alcohols. unacademy.comvedantu.comaakash.ac.innih.gov This model is also consistent with the observed first-order kinetics for both the alkane and this compound. vedantu.com
Formation Pathways of Chlorinated and Oxygenated Products
Oxidation of Alkenes and Olefins
The reaction of this compound with alkenes and olefins is complex, yielding a variety of products including epoxides, α-chloroketones, chlorohydrins, and aldehydes. wikipedia.orgvedantu.comorgsyn.orgcdnsciencepub.com The specific products formed depend heavily on the structure of the alkene and the reaction conditions. orgsyn.orgcdnsciencepub.comresearchgate.net The reaction often begins with the formation of a brown, insoluble precipitate known as an Étard-type complex. byjus.comcareers360.com
Unlike oxidants such as permanganate (B83412) or osmium tetroxide which typically yield diols, this compound reactions can lead to significant epoxide formation. The mechanism of this transformation has been a topic of considerable debate. Early proposals suggested a [2+2] cycloaddition between the olefin and a Cr=O bond to form a four-membered chromaoxetane intermediate. However, later studies, including density functional theory (DFT) calculations, have challenged this.
DFT studies on the reaction of ethylene (B1197577) with this compound suggest that the formation of the epoxide precursor proceeds via a [3+2] cycloaddition of the alkene across two Cr=O bonds. cdnsciencepub.com This forms a five-membered diol intermediate which then rearranges to the epoxide. This [3+2] pathway is calculated to have a significantly lower activation energy than the [2+2] pathway or a direct oxygen atom transfer. cdnsciencepub.com Similarly, the formation of chlorohydrin precursors is proposed to occur via a [3+2] addition across one Cr=O and one Cr-Cl bond. cdnsciencepub.com
The reaction often proceeds with retention of the alkene's stereochemistry, particularly in epoxide formation. sci-hub.senih.gov For instance, cis-2-butene (B86535) yields cis-2,3-butylene oxide, and trans-2-butene yields the corresponding trans-epoxide. nih.gov This stereospecificity is consistent with a concerted cycloaddition mechanism. sci-hub.se
The substitution pattern of the alkene influences the product distribution. Terminal alkenes can be oxidized to aldehydes, while internal alkenes often yield α-chloroketones. wikipedia.orgvedantu.com Highly substituted alkenes like tetramethylethylene are selectively oxidized to the corresponding epoxide. nih.gov In some cases, particularly with aryl-substituted alkenes, the reaction can lead to rearranged carbonyl products via resonance-stabilized carbocation-like intermediates. researchgate.net
Mechanistic Pathways for Epoxide Formation: [2+2] vs. [3+2] Additions
The formation of epoxides from the reaction of this compound with alkenes has been a subject of significant mechanistic investigation. Three primary pathways have been proposed: a direct oxygen atom transfer, a [2+2] cycloaddition, and a [3+2] cycloaddition. sci-hub.se
Theoretical studies, specifically DFT calculations on the reaction with ethylene, have provided substantial insight into these pathways. cdnsciencepub.com The formation of the epoxide precursor, formulated as Cl₂(O)Cr-OC₂H₄, is found to proceed most favorably through a [3+2] cycloaddition of the ethylene molecule across the two Cr=O bonds. cdnsciencepub.comresearchgate.net This addition leads to a five-membered diol intermediate which subsequently rearranges to form the epoxide product. cdnsciencepub.com In contrast, alternative mechanisms, such as the direct addition of an oxygen atom to the ethylene or a [2+2] cycloaddition involving the olefin and a single Cr=O bond, are associated with significantly higher activation energies, making them less kinetically favorable. researchgate.net
| Pathway | Description | Key Intermediate | Kinetic Favorability (based on DFT) |
|---|---|---|---|
| [3+2] Cycloaddition | Alkene adds across two Cr=O bonds. | Five-membered diol intermediate. | Generally favored; lower activation energy. cdnsciencepub.com |
| [2+2] Cycloaddition | Alkene adds across one Cr=O bond. | Chromaoxetane (metallaoxetane). researchgate.net | Higher activation energy in many models. cdnsciencepub.com |
| Direct O-Transfer | Direct addition of an oxygen atom to the alkene. | Complexed epoxide. acs.org | High activation energy. |
Formation of Chlorohydrin and Dichloroethane Precursors
Alongside epoxides, chlorohydrins and vicinal dichlorides are primary products in the oxidation of alkenes by this compound. The mechanisms for their formation have also been explored using computational methods.
The formation of the chlorohydrin precursor, Cl(O)Cr-OCH₂=CHCl, is proposed to occur via a [3+2] cycloaddition mechanism. cdnsciencepub.comresearchgate.net This involves the addition of the ethylene molecule across one Cr=O bond and one Cr-Cl bond. cdnsciencepub.com Alternative pathways, such as an initial [2+2] addition to either a Cr=O or a Cr-Cl bond, have been found to have much higher activation barriers, making the [3+2] route the more plausible mechanism. researchgate.net In the oxidation of cyclohexene (B86901), both cis- and trans-2-chlorocyclohexanols are formed. researchgate.netcdnsciencepub.com The formation of cis-chlorohydrins has been suggested to occur through a 1,3-cyclic addition reaction. researchgate.net
The direct generation of 1,2-dichloroethane (B1671644) from the reaction of this compound with ethylene is considered highly unfavorable. researchgate.net DFT calculations show this reaction to be significantly endothermic, with a high activation barrier. researchgate.net One proposed pathway for the formation of a 1,2-dichloroethane precursor involves a [3+2] addition of ethylene to the two chlorine atoms of CrO₂Cl₂. nih.govacs.org As with epoxide and chlorohydrin formation, the final products are typically isolated after hydrolysis of the initial chromium-containing adducts. nih.govacs.org
Role of Chromaoxetane Intermediates
Chromaoxetane, a four-membered ring containing chromium, oxygen, and two carbon atoms, is a key proposed intermediate in the [2+2] cycloaddition pathway for alkene oxidation. acs.org This metallaoxetane has been suggested as a common precursor for the various oxygen-containing products observed in these reactions. researchgate.net The formation of a chromaoxetane intermediate would occur after an initial coordination between the olefin and the metal, followed by a [2+2] addition with an oxo ligand. researchgate.net
Despite being a frequently invoked intermediate in discussions of oxygen-transfer reactions involving high-valent oxochromium compounds, no chromaoxetane has ever been isolated or directly observed experimentally. sci-hub.se Theoretical support for its existence has been provided by ab initio and DFT studies. nih.gov However, some computational results suggest that pathways involving chromaoxetane intermediates have higher activation energies compared to the [3+2] cycloaddition routes for forming epoxide and chlorohydrin precursors. cdnsciencepub.com Several gas-phase investigations have also lent support to the chromaoxetane as a likely intermediate in the reactions of oxochromium species with alkenes. acs.org
Electrophilic Attack Mechanisms and Carbonium Ion Formation
This compound is a potent electrophile, and its reactions with certain olefins are best described by an initial electrophilic attack on the carbon-carbon double bond. cdnsciencepub.comcdnsciencepub.comscribd.com This mechanism is particularly evident in the oxidation of highly substituted alkenes, such as tetraarylethylenes. cdnsciencepub.com
In the oxidation of tetraphenylethylene (B103901), the proposed mechanism involves an initial electrophilic attack by this compound at the double bond, leading to the formation of a carbonium ion (carbocation) intermediate. cdnsciencepub.comcdnsciencepub.com This intermediate is stabilized and can undergo further reactions. The formation of a carbonium ion allows for rotation around the central carbon-carbon bond, which can explain the non-stereospecific nature of some products. cdnsciencepub.com Evidence for this mechanism includes the retardation of the reaction by electron-withdrawing substituents (like chlorine) on the aromatic rings and the observation of products resulting from ring closures that are characteristic of carbocation rearrangements. cdnsciencepub.com The positive charge in the carbonium ion intermediate can be delocalized to the ortho positions of the attached aromatic rings, facilitating subsequent cyclization reactions. cdnsciencepub.com
Oxidative Cyclization Reactions
A notable reaction of this compound is its ability to induce oxidative cyclization in appropriately structured olefins. The oxidation of tetraphenylethylene provides a prime example, yielding 9,10-diphenylphenanthrene (B1615557) in high yield. cdnsciencepub.comcdnsciencepub.com This transformation is a novel cyclization reaction initiated by the electrophilic attack of this compound. cdnsciencepub.com
The proposed mechanism involves the formation of a carbonium ion intermediate, as described previously. cdnsciencepub.com The positive charge at the benzylic carbon or delocalized into the aromatic ring can then lead to an intramolecular electrophilic attack on an adjacent phenyl group, resulting in ring closure and the formation of the phenanthrene (B1679779) core. cdnsciencepub.com In addition to the main cyclization product, minor products such as fluorenone and benzophenone (B1666685) are also observed, indicating that some cyclization between geminal (attached to the same carbon) phenyl groups and cleavage of the original double bond also occur. cdnsciencepub.comcdnsciencepub.com It is significant that polynuclear aromatic hydrocarbons that are known to cyclize via Lewis acid catalysis, such as 1,1'-binaphthyl, are unreactive towards this compound, highlighting the specific role of the olefinic double bond in initiating the reaction. cdnsciencepub.com
Oxidation of Alcohols to Carbonyl Compounds
This compound and related chromium(VI) reagents are widely used for the oxidation of alcohols. Primary and secondary alcohols can be efficiently converted to aldehydes and ketones, respectively. msu.eduwikipedia.org
Conversion Mechanisms to Aldehydes and Ketones
The oxidation of alcohols by chromium(VI) reagents generally proceeds through a common mechanistic framework. msu.edulibretexts.org The initial step involves the reaction of the alcohol with the chromium reagent to form a chromate (B82759) ester intermediate. msu.edujove.com
The mechanism can be detailed as follows:
Formation of Chromate Ester: The oxygen atom of the alcohol attacks the electrophilic chromium atom of the oxidant. libretexts.org This leads to the formation of a Cr-O bond.
Proton Transfer: A proton is transferred from the now positively charged alcohol oxygen to one of the oxo ligands on the chromium. libretexts.org
Elimination: The crucial step for carbonyl formation is an E2-like elimination. A base (which can be water, pyridine, or another alcohol molecule, depending on the specific reagent and conditions) removes the proton from the carbon atom bearing the hydroxyl group (the α-carbon). msu.edulibretexts.org Simultaneously, the chromium-oxygen bond cleaves, with the chromium atom acting as the leaving group and being reduced from Cr(VI) to Cr(IV). msu.edulibretexts.org This concerted elimination forms the carbon-oxygen double bond of the aldehyde or ketone.
The ability to oxidize is dependent on the presence of an α-hydrogen on the alcohol's carbinol carbon. libretexts.org
Primary Alcohols: Possess two α-hydrogens and can be oxidized first to an aldehyde. jove.comyoutube.com With strong, aqueous oxidizing agents like Jones reagent (formed from CrO₃ and sulfuric acid), the initially formed aldehyde is hydrated and then further oxidized to a carboxylic acid. jove.comyoutube.com Milder, anhydrous reagents like pyridinium (B92312) chlorochromate (PCC) are used to stop the oxidation at the aldehyde stage. msu.eduyoutube.com
Secondary Alcohols: Have one α-hydrogen and are oxidized to ketones. libretexts.orgyoutube.com The reaction stops at the ketone stage as there are no further α-hydrogens to remove. libretexts.org
Tertiary Alcohols: Lack an α-hydrogen and are therefore resistant to oxidation under these conditions. msu.edulibretexts.org
| Alcohol Type | Reagent | Product |
|---|---|---|
| Primary Alcohol | PCC (Anhydrous) | Aldehyde msu.edu |
| Primary Alcohol | Jones Reagent (Aqueous) | Carboxylic Acid jove.com |
| Secondary Alcohol | PCC or Jones Reagent | Ketone libretexts.org |
| Tertiary Alcohol | PCC or Jones Reagent | No reaction libretexts.org |
Influence of Adsorbents on Reaction Reactivity and Selectivity
The use of solid supports as adsorbents for this compound has been shown to significantly influence the reactivity and selectivity of its oxidation reactions. Adsorbing chromium-based oxidants, including this compound, onto solid supports like silica (B1680970) gel, alumina (B75360), or silica-alumina can lead to better yields under milder conditions compared to the reactions with the parent oxidants alone. tandfonline.comtandfonline.comasianpubs.org
These solid-supported reagents offer several advantages. The support material can moderate the high reactivity of this compound, which can otherwise be too vigorous for certain applications, such as the oxidation of alcohols. koreascience.kr For instance, this compound chemisorbed on silica-alumina has proven to be an efficient reagent for the oxidation of various primary and secondary alcohols to their corresponding aldehydes and ketones. koreascience.kr The use of adsorbents provides a surface for the reaction, which can enhance selectivity by restricting the angles of attack for the reactants. uliege.be This controlled environment often results in cleaner reactions and simpler workup procedures. tandfonline.comuliege.be The choice of support can be crucial; in some chromium-based oxidation systems, both acidic and basic alumina were effective at moderating reactivity, while neutral alumina proved to be sluggish. koreascience.kr
Etard Reaction: Oxidation of Aromatic Hydrocarbons
The Etard reaction is a notable chemical process that involves the direct oxidation of a methyl group attached to an aromatic or heterocyclic ring to form an aldehyde, using this compound (CrO₂Cl₂) as the oxidizing agent. wikipedia.orgbyjus.com The reaction is most famously used for the conversion of toluene to benzaldehyde (B42025). wikipedia.orgquora.com A key advantage of the Etard reaction is its ability to halt the oxidation at the aldehyde stage, preventing further oxidation to a carboxylic acid, which can occur with stronger oxidizing agents like potassium permanganate. wikipedia.org The reaction is typically conducted in non-polar solvents such as carbon tetrachloride (CCl₄) or carbon disulfide (CS₂). wikipedia.orgbyjus.com
Mechanism of Benzylic Carbon Oxidation
The mechanism of the Etard reaction is complex and has been the subject of extensive study. It is generally accepted to proceed through several key steps. The initial step is thought to be an ene reaction involving the allylic-like hydrogens of the methyl group and the this compound. wikipedia.orgbyjus.com This is followed by the formation of a solid intermediate known as the Etard complex. wikipedia.orgquora.com
Formation and Hydrolysis of Chromyl Adducts/Intermediates
A defining feature of the Etard reaction is the formation of a solid, brown precipitate known as the Etard complex. wikipedia.orgbyjus.com When toluene reacts with this compound, a complex with the empirical formula C₆H₅CH₃·2CrO₂Cl₂ is formed. researchgate.netresearchgate.net This intermediate precipitates from the non-polar solvent used for the reaction. wikipedia.org
Electron spin resonance (ESR) studies of this complex have indicated that one of the two chromium atoms is in the diamagnetic Cr(VI) state, while the other is in a paramagnetic, lower valency state, likely Cr(IV). researchgate.net The formation of this stable intermediate is crucial as it protects the methyl group from over-oxidation. doubtnut.com
The final aldehyde product is obtained through the hydrolysis of this Etard complex. quora.comcollegedunia.com This step is typically carried out under reducing conditions, for example, by using a saturated aqueous solution of sodium sulfite, to prevent any further oxidation of the aldehyde to a carboxylic acid. wikipedia.orgbyjus.com It is believed that alcohols are the primary products formed during the hydrolysis of the Etard complex, which are then rapidly oxidized to the final aldehyde. researchgate.net For a highly pure aldehyde product, the Etard complex precipitate is often purified before the hydrolysis step. wikipedia.orgbyjus.com
Kinetic Investigations and Hammett Relationship Correlations
The effect of substituents on the aromatic ring of toluene has been systematically investigated and correlated using the Hammett equation. cdnsciencepub.com The Hammett equation is a linear free-energy relationship that relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. wikipedia.orgnumberanalytics.com For the Etard reaction, a plot of the logarithm of the rate constant versus the Hammett substituent constant (σ) yields a straight line. cdnsciencepub.com
The slope of this line, known as the reaction constant (ρ, rho), provides a measure of the reaction's sensitivity to the electronic effects of the substituents. wikipedia.orgiupac.org Studies of the reaction between substituted toluenes and this compound in carbon tetrachloride have determined the following ρ values at different temperatures:
-3.94 at 1°C
-2.06 at 25°C
-1.58 at 40°C cdnsciencepub.com
The negative value of ρ indicates that the reaction is accelerated by electron-donating substituents and decelerated by electron-withdrawing substituents. numberanalytics.compsgcas.ac.in This supports a mechanism where a positive charge develops in the transition state at a position close to the aromatic ring, consistent with an electrophilic attack on the hydrocarbon. cdnsciencepub.compsgcas.ac.in A large negative ρ value suggests that the reaction is highly sensitive to substituent effects, more so than the ionization of benzoic acid. cdnsciencepub.comwikipedia.org
| Temperature (°C) | Reaction Constant (ρ) |
|---|---|
| 1 | -3.94 |
| 25 | -2.06 |
| 40 | -1.58 |
Evidence for Cyclic Transition States
There is substantial evidence suggesting that the Etard reaction proceeds through a cyclic transition state. The decomposition of the Etard complex is proposed to occur via a wikipedia.orgyoutube.com sigmatropic rearrangement. wikipedia.orgbyjus.com A sigmatropic rearrangement is a type of pericyclic reaction where a sigma bond migrates across a π-electron system in an uncatalyzed, intramolecular process. byjus.com This rearrangement within a cyclic intermediate leads to the formation of the aldehyde. byjus.comyoutube.com The involvement of a cyclic transition state helps to explain the stereochemistry and concerted nature of the bond-forming and bond-breaking steps. chemistrydocs.comfiveable.me
Coordination Chemistry and Adduct Formation
This compound (CrO₂Cl₂) can function as a Lewis acid, accepting electron pairs from Lewis bases (donor molecules) to form coordination complexes or adducts. cdnsciencepub.comuni-siegen.delibretexts.org This chemistry is distinct from the Etard reaction, although the Etard complex itself can react with Lewis bases to form ternary complexes. researchgate.netcdnsciencepub.com The formation of a direct adduct with this compound requires an expansion of the coordination number of the chromium atom from four to a higher value. cdnsciencepub.com
Reactions of this compound in inert solvents with a variety of donor molecules containing nitrogen, oxygen, phosphorus, or arsenic have been studied. cdnsciencepub.com These reactions often lead to solid products, but in many cases, they are not simple Lewis acid-base adducts of Cr(VI). Instead, the reaction frequently involves the reduction of chromium, typically to Cr(IV). cdnsciencepub.comcdnsciencepub.com
Examples of adducts and complexes formed from this compound include:
With Pyridine: 1:1 and 1:2 adducts have been reported, but they are only stable at low temperatures (below -30°C) and decompose upon warming, with the reduction of chromium. cdnsciencepub.com
With Ethers: A 1:1 complex with diethyl ether has been reported, though this reaction involves oxidation-reduction. cdnsciencepub.com With cyclic ethers like tetrahydrofuran (B95107) (THF) and dioxane, complexes with an approximate composition of 2CrO₂Cl₂·3D (where D is the donor molecule) are formed. cdnsciencepub.comcdnsciencepub.com
With Dimethylsulfoxide (DMSO): A stable 1:2 adduct, CrO₂Cl₂·2DMSO, is formed. cdnsciencepub.comcdnsciencepub.com
With 2,2'-bipyridyl: A stable, six-coordinate diamagnetic complex, [CrO₂Cl₂(2,2'-bipy)], has been synthesized and structurally characterized. This is one of the first authenticated adducts of chromium(VI) oxide-chlorides with a neutral ligand. researchgate.net
The products of these reactions are often complex, and their characterization has shown that many are not adducts of Cr(VI)O₂Cl₂ but rather complexes of chromium(IV) oxydichloride (CrOCl₂) with the base or its oxide. cdnsciencepub.com
Reactions with Lewis Base Donor Molecules
The interaction of this compound with Lewis base donor molecules is not a simple adduct formation. Instead, it involves a reduction of the chromium center. Studies on the reaction of this compound with various donor molecules have shown that solid products are formed where the chromium is reduced from Cr(VI) to Cr(IV). researchgate.netresearchgate.net This indicates a redox process rather than a simple Lewis acid-base interaction.
Acetonitrile has been observed to fail to react, but a range of other oxygen- and nitrogen-containing Lewis bases produce solid complexes. researchgate.netresearchgate.net The stoichiometries of these complexes vary depending on the specific donor molecule. For instance, with powerful donors like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), complexes with a 1:2 ratio (CrO2Cl2:Donor) are formed. In contrast, donors such as tetrahydrofuran (THF), 1,4-dioxan, and 4-picoline yield complexes with a 2:3 stoichiometry. researchgate.netresearchgate.net Weaker donors like diethyl ether, triphenylphosphine, and triphenylarsine (B46628) result in 1:1 complexes. researchgate.netresearchgate.net
| Donor Molecule (D) | Resulting Complex Stoichiometry | Reference |
|---|---|---|
| Acetone | CrO2Cl2·2D | researchgate.netresearchgate.net |
| Dimethylsulfoxide (DMSO) | CrO2Cl2·2D | researchgate.netresearchgate.net |
| Tetrahydrofuran (THF) | 2CrO2Cl2·3D | researchgate.netresearchgate.net |
| 1,4-Dioxan | 2CrO2Cl2·3D | researchgate.netresearchgate.net |
| 4-Picoline | 2CrO2Cl2·3D | researchgate.netresearchgate.net |
| Diethyl ether | CrO2Cl2·D | researchgate.netresearchgate.net |
| Triphenylphosphine | CrO2Cl2·D | researchgate.netresearchgate.net |
| Triphenylarsine | CrO2Cl2·D | researchgate.netresearchgate.net |
Characterization of Coordination Complexes and Chromium Oxidation States
The characterization of chromium complexes, in general, relies on a suite of analytical techniques. X-ray crystal structure determination provides definitive information on the geometry and bond lengths within the complex. nih.govresearchgate.net Magnetic moment measurements are crucial for determining the number of unpaired electrons and thus deducing the oxidation state of the chromium ion; for example, a magnetic moment corresponding to three unpaired electrons is indicative of a Cr(III) center. nih.govresearchgate.netjocpr.com Electronic absorption spectroscopy (UV-Vis) reveals details about the electronic transitions within the complex, which are characteristic of the d-orbital splitting and thus the coordination environment and oxidation state of the chromium ion. nih.govrsc.org
Role in Organochromium Chemistry and Carbon-Carbon Bond Formation
Organochromium chemistry, which involves compounds with a chromium-carbon bond, is a significant field in organic synthesis. wikipedia.org These reagents are particularly valued for their ability to form carbon-carbon bonds with high chemoselectivity and stereocontrol. researchgate.net A key feature of these reactions is the use of low-valent chromium, typically Cr(II) or Cr(III), which exhibits nucleophilic character.
While this compound itself is a strong electrophile and oxidant, it can serve as a precursor to the catalytically active low-valent chromium species required for these transformations. The reduction of the Cr(VI) center in this compound is a necessary prerequisite to engage in the organometallic chemistry that facilitates carbon-carbon bond formation.
Chromium(II) salts, most notably chromium(II) chloride (CrCl2), are workhorses in carbon-carbon bond formation. researchgate.net These reactions display remarkable functional group tolerance, selectively coupling with aldehydes even in the presence of ketones, esters, or nitriles. harvard.edu Cr(II) chloride is a low-toxicity reagent that can catalyze the rapid cross-coupling of various (hetero)arylmagnesium reagents with partners like N-heterocyclic halides and alkenyl iodides, often with fewer homo-coupling side products compared to similar iron or cobalt-catalyzed reactions. nih.govorganic-chemistry.orgnih.gov The chromium(II) reagent is typically generated in situ or used from a commercial source, originating from the reduction of Cr(III) or higher-valent chromium precursors. u-tokyo.ac.jp The coupling reactions of aldehydes with allyl bromides mediated by CrCl2 can proceed with good stereoselectivity to furnish homoallylic alcohols. rsc.org
Chromium vinylidene carbenoids are reactive intermediates that can be generated from the reaction of 1,1,1-trichloroalkanes with chromium(II) chloride. nih.govnih.gov This process involves the smooth reduction of the trichloroalkane by CrCl2. The resulting species are effectively chromium(III) vinylidene carbenoids. nih.gov These carbenoids are highly reactive and can participate in stereospecific syntheses. For example, the addition of (E)-chromium vinylidene carbenoids to a wide array of aldehydes at room temperature yields (Z)-2-chloroalk-2-en-1-ols with excellent yields and stereospecificity. nih.gov
The utility of low-valent chromium in carbon-carbon bond formation is exemplified by its central role in the Nozaki-Hiyama-Kishi (NHK) and Takai reactions.
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful method for coupling allylic, vinylic, or aryl halides (or triflates) with aldehydes. jk-sci.com The reaction is mediated by chromium(II) chloride and, crucially, is often catalyzed by a small amount of a nickel(II) salt. jk-sci.comwikipedia.org The mechanism involves the reduction of Ni(II) to Ni(0) by Cr(II). The Ni(0) then undergoes oxidative addition to the organic halide, followed by transmetallation with a chromium(III) species to form a nucleophilic organochromium reagent. This reagent then adds to the aldehyde carbonyl. wikipedia.orgnrochemistry.com The reaction is noted for its exceptional chemoselectivity and tolerance of various functional groups. harvard.edu
Theoretical and Computational Chemistry Studies of Chromyl Chloride
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate pathways of reactions involving chromyl chloride, such as the oxidation of alkanes and alkenes.
DFT studies have been extensively applied to understand the reactivity of this compound, resolving long-standing mechanistic questions. acs.orgamazon.com In the oxidation of alkenes, such as ethylene (B1197577), a key focus has been to distinguish between different potential cycloaddition pathways. cdnsciencepub.com Calculations have compared the favorability of a [2+2] cycloaddition of the olefin to a single Cr=O bond to form a four-membered chromaoxetane intermediate versus a [3+2] cycloaddition across the two Cr=O bonds to form a five-membered ring intermediate. ias.ac.insci-hub.senih.gov Multiple DFT studies have concluded that the [3+2] pathway is generally favored both kinetically, with a lower activation barrier, and thermodynamically. ias.ac.insci-hub.senih.gov
For the oxidation of alkanes, known as the Étard reaction, DFT calculations have explored the crucial step of C-H bond activation. sci-hub.seresearchgate.net Studies on the reaction with hydrocarbons like toluene (B28343) and isobutane (B21531) have been performed using methods such as B3LYP/6-31G(d). nih.govacs.org Initial assumptions of simple radical abstraction mechanisms were found to have computed activation energies inconsistent with experimental observations. acs.orgresearchgate.net This discrepancy led to the proposal of more complex mechanisms, including a novel zwitterionic direct pathway, which, when involving a dinuclear chromium complex, produces alcohol exothermically in a manner consistent with experiments. acs.orgresearchgate.netacs.org DFT calculations have been able to rationalize the formation of experimentally observed products in the Étard reaction of toluene through a series of C-H abstraction reactions. nih.govacs.org
A significant contribution of computational chemistry is the ability to characterize the geometry and electronic structure of highly reactive, short-lived intermediates and transition states that are difficult or impossible to observe experimentally. acs.orgresearchgate.net In the oxidation of ethylene by this compound, DFT calculations have provided detailed structures for key stationary points along the reaction coordinate. researchgate.net
The primary reaction pathways investigated include:
[3+2] cycloaddition: This proceeds through a transition state to form a five-membered diol-like intermediate. cdnsciencepub.comresearchgate.net
[2+2] cycloaddition: This pathway involves the formation of a four-membered chromaoxetane intermediate. cdnsciencepub.comresearchgate.net
Chlorohydrin formation: This is proposed to occur via a [3+2] addition to one Cr-Cl and one Cr=O bond. cdnsciencepub.comresearchgate.net
For alkane oxidation, computational studies have characterized radical intermediates, transition states for hydrogen atom abstraction, and various chromium-containing species, including Cr(V) complexes like CrVO(OH)Cl₂ and dinuclear intermediates. researchgate.netacs.org These calculations provide a structural basis for understanding the progression from reactants to the final products observed in these complex transformations.
By calculating the energies of reactants, intermediates, transition states, and products, DFT studies map out the energetic landscape of a reaction, providing quantitative data on activation barriers and reaction enthalpies. This analysis is crucial for determining the most likely reaction mechanism.
In the oxidation of ethylene, the calculated energy barriers confirm the preference for the [3+2] cycloaddition pathway. nih.gov
Table 1: Calculated Energetics for Ethylene Addition to this compound
| Reaction Pathway | Activation Barrier (kcal/mol) | Reaction Enthalpy (kcal/mol) | Source |
|---|---|---|---|
| [3+2] Cycloaddition | 15.8 | -9.6 | nih.gov |
Note: Values can vary depending on the specific DFT functional and basis set used in the calculation. For instance, another study found the barrier for [3+2] addition across the two oxygen atoms to be as low as 8.76 kcal/mol. acs.org
In the reaction with ethylene, the direct generation of 1,2-dichloroethane (B1671644) was found to be highly unfavorable, with a calculated endothermicity of 44.7 kcal/mol and a very high activation barrier. cdnsciencepub.comresearchgate.net For alkane oxidation, the computed energetics for a simple radical abstraction mechanism were found to be too endothermic to be viable, which prompted the search for alternative, lower-energy pathways. acs.orgresearchgate.net
Characterization of Intermediates and Transition States
Electronic Structure and Bonding Analysis
Theoretical studies have provided a detailed picture of the electronic structure and chemical bonding in this compound. The chromium atom is in a +6 oxidation state, resulting in a d⁰ electron configuration. doubtnut.com The molecule's excited states and its characteristic visible and ultraviolet spectra have been investigated using high-level methods like the Symmetry Adapted Cluster-Configuration Interaction (SAC-CI). qcri.or.jpaip.org These calculations show good agreement with experimental gas-phase electronic absorption spectra and allow for the assignment of the observed spectral bands. qcri.or.jpaip.org
Analysis of the molecular orbitals (MOs) provides further insight:
The highest occupied molecular orbitals (HOMOs) are primarily nonbonding lone-pair orbitals localized on the chlorine and oxygen atoms. qcri.or.jp
The lowest unoccupied molecular orbitals (LUMOs) are antibonding in character, involving both Cr-O and Cr-Cl interactions. qcri.or.jp
The bonding between chromium and the ligands involves both σ and π contributions. aip.org
Mulliken population analysis indicates significant charge separation, consistent with the high oxidation state of chromium. qcri.or.jp The relatively weak van der Waals forces between molecules contribute to its low boiling point, an unusual property for a transition metal compound. unacademy.com
Modeling Solvent Effects in Reaction Simulations
Many reactions involving this compound are performed in a solvent, and accurately modeling the influence of the solvent environment is critical for understanding reaction rates and mechanisms. nih.gov Computational chemistry employs several strategies to account for these effects. nih.govspringernature.com
Two primary approaches are used:
Implicit Solvation Models: These methods, also known as continuum models, approximate the solvent as a continuous medium with a defined dielectric constant. springernature.com This polarizable field surrounds the solute, capturing bulk electrostatic effects without the computational expense of modeling individual solvent molecules.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the simulation box around the solute. nih.gov This allows for the specific description of direct solute-solvent interactions, such as hydrogen bonding, which can be crucial in modulating the stability of intermediates and transition states. nih.gov
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for explicit solvation, treating the reacting solute with a high-level quantum mechanical method while the surrounding solvent molecules are handled by a less computationally intensive molecular mechanics force field. rutgers.edu More recently, Machine Learning Potentials (MLPs) have emerged as a data-efficient and accurate strategy for generating potential energy surfaces for reactions in explicit solvents. nih.govspringernature.com While these methods are generally applicable, specific computational studies detailing their application to this compound reaction simulations are not extensively documented in the literature. However, given that reactions like the Étard oxidation are carried out in solvents such as cyclohexane (B81311), the application of these models is essential for a complete theoretical description. researchgate.net
Table 2: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 22150757 |
| Ethylene | 6325 |
| Toluene | 1140 |
| Benzaldehyde (B42025) | 240 |
| Isobutane | 6360 |
| Cyclohexane | 8078 |
| 1,2-dichloroethane | 13 |
| Potassium Dichromate | 24502 |
| Sulfuric Acid | 1118 |
| Sodium Hydroxide (B78521) | 14798 |
| Acetic Acid | 176 |
Advanced Research Applications of Chromyl Chloride in Chemical Synthesis and Materials Science
Catalytic Applications in Organic Synthesis
While primarily recognized as a stoichiometric oxidant, chromyl chloride's reactivity profile allows for its use in several catalytic processes, influencing reaction pathways and enabling the synthesis of valuable chemical products.
Role as a Lewis Acid Catalyst for Controlled Reaction Pathways
Although less conventional than trivalent chromium compounds like chromium(III) chloride, which is a well-established hard Lewis acid, this compound can exhibit Lewis acidic character to direct specific reaction outcomes. wikipedia.orgnoahchemicals.com Its function as an electrophile is central to certain transformations. In the oxidation of complex olefins, such as tetraarylethylenes, the mechanism is believed to involve an initial electrophilic attack by this compound on the double bond. cdnsciencepub.com This attack forms a carbonium ion intermediate, which subsequently dictates the pathway for complex cyclization reactions. cdnsciencepub.com
This electrophilic nature, characteristic of a Lewis acid, allows this compound to initiate reactions that go beyond simple oxygen transfer. By accepting electron density from the substrate, it can activate molecules for subsequent rearrangements and bond formations, demonstrating a method of controlling reaction pathways that is distinct from its more common role as a powerful, and often aggressive, oxidizing agent. cdnsciencepub.com
Application in Selective Reductions
Due to its high oxidation state (Cr(VI)) and potent electrophilicity, this compound is fundamentally an oxidizing agent and is not employed as a catalyst for selective reduction reactions. Its inherent chemical nature is to accept electrons, not to facilitate their donation in a reductive process.
However, it is important to distinguish the reactivity of this compound from other chromium chlorides in different oxidation states. Specifically, chromium(II) compounds are effective reducing agents in organic synthesis. These are typically prepared in situ from chromium(III) chloride (CrCl₃), which can be reduced using reagents like lithium aluminum hydride or zinc. wikipedia.org This application is a niche but valuable method for transformations such as the reduction of alkyl halides. wikipedia.orgchemiis.com Therefore, while the broader family of chromium chlorides has a role in reduction chemistry, this function is not attributable to this compound itself but rather to its lower-valent counterparts. wikipedia.org
Catalysis in Polymer Synthesis and Petrochemical Production
Chromium-based catalysts are pivotal in the polymer and petrochemical industries, and this compound serves as a notable precursor or direct catalyst in these fields. marketresearchintellect.comgoogle.com One of its primary applications is in the polymerization and oligomerization of olefins. metoree.com
In petrochemical production, this compound-derived catalysts are used for the selective oligomerization of ethylene (B1197577) into linear alpha-olefins, particularly 1-hexene. metoree.com These olefins are valuable co-monomers in the production of polyethylene (B3416737) and serve as intermediates for various other chemicals. The catalytic system often involves the chromium compound supported on a substrate and activated by a co-catalyst.
Table 1: Ethylene Oligomerization Research Findings
| Catalyst System | Co-catalyst / Support | Key Product(s) | Research Significance |
|---|---|---|---|
| Chromium compounds | Triethylaluminium | 1-Hexene, Polyethylene | Demonstrates the dual capability of chromium catalysts to produce both specific oligomers and polymers from ethylene. |
| Chromium(III) chloride complexes | Methylaluminoxane (B55162) (MAO) | Linear α-olefins | Highlights the high activity and selectivity for α-olefins, following a Schulz-Flory distribution. |
This catalytic role is crucial for producing high-value chemicals from basic feedstock, underscoring the industrial relevance of chromium compounds in enhancing reaction efficiency and product quality in large-scale chemical manufacturing. marketresearchintellect.com
Development of Advanced Materials
The unique chemical properties of chromium compounds are being harnessed to create advanced materials with tailored functionalities for a range of applications.
Synthesis of Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are highly porous materials with exceptional surface areas, making them promising for applications in gas storage, catalysis, and drug delivery. Chromium has been successfully incorporated as the metallic node in several robust and highly porous MOFs, such as the MIL-100 series.
However, the synthesis of these crystalline structures requires precise control over the coordination chemistry between the metal ion and the organic linker. For this reason, the precursor of choice is almost exclusively a chromium(III) salt, typically chromium(III) chloride hexahydrate (CrCl₃·6H₂O). google.com This precursor provides the necessary Cr³⁺ ions that self-assemble with carboxylate linkers (like perylene-3,4,9,10-tetracarboxylic dianhydride) under solvothermal conditions to form the stable framework. google.com this compound, with chromium in the +6 oxidation state, is not used directly for MOF synthesis, as its high reactivity and different ionic state are incompatible with the controlled self-assembly required for creating these highly ordered, crystalline materials.
Formation of Nanocomposites
Chromium compounds are utilized as dopants in the synthesis of advanced nanocomposites to impart specific magnetic, electronic, or structural properties. Research has shown the successful formation of metal-carbon nanocomposites by incorporating chromium into a polymer matrix.
In one documented synthesis, a multi-metal nanocomposite was created using chromium chloride as the chromium source. The process involved dissolving the metallic precursors in a solvent with a polymer, followed by pyrolysis to form the final material. marketresearchintellect.com
Table 2: Example of FeCoCr/C Nanocomposite Synthesis
| Component | Chemical Name | Role |
|---|---|---|
| Polymer Matrix | Polyacrylonitrile (B21495) (PAN) | Carbon source and structural matrix |
| Chromium Source | Chromium(III) chloride | Dopant for tuning material properties |
| Other Metal Sources | Iron(III) acetylacetonate, Cobalt(II) acetate (B1210297) | Co-dopants |
| Solvent | Dimethylformamide (DMF) | Dissolves precursors for uniform distribution |
In this process, a solution containing polyacrylonitrile (PAN) and the metal salts (chromium chloride, iron acetylacetonate, and cobalt acetate) in dimethylformamide is prepared to ensure a uniform distribution of the metals within the polymer. laballey.com Subsequent pyrolysis of this precursor leads to the formation of a carbonaceous matrix embedded with a FeCoCr alloy, creating a functional nanocomposite material. While this example uses chromium(III) chloride, this compound could theoretically serve as a chromium source, undergoing reduction during the high-temperature pyrolysis to become embedded within the final nanocomposite structure.
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 22150757 |
| Chromium(III) chloride | 101943071 |
| Lewis acid | N/A |
| Étard reaction | N/A |
| Lithium aluminum hydride | 28113 |
| Zinc | 23994 |
| Alkyl halide | N/A |
| Ethylene | 6325 |
| 1-Hexene | 11597 |
| Polyethylene | 6325 |
| Triethylaluminium | 7840 |
| Methylaluminoxane | 6861517 |
| Metal-Organic Frameworks (MOFs) | N/A |
| Chromium(III) chloride hexahydrate | 16211321 |
| Perylene-3,4,9,10-tetracarboxylic dianhydride | 78153 |
| Polyacrylonitrile | 7855 |
| Iron(III) acetylacetonate | 5483663 |
| Cobalt(II) acetate | 6277 |
Contributions to Green Technology and Environmental Catalysis
While this compound (CrO₂Cl₂) is a powerful oxidizing agent and has been utilized in various chemical syntheses, its direct application in green technology and environmental catalysis, particularly in pollution reduction and automotive emission control, is not established in publicly available scientific literature and industrial reports. The inherent properties of this compound, such as its high reactivity, volatility, and the generation of hazardous byproducts, including hydrochloric acid and hexavalent chromium upon reaction with water, pose significant environmental and safety challenges. nih.gov
Research in environmental catalysis involving chromium has predominantly focused on more stable and less volatile compounds, such as chromium oxides. These are investigated for their potential in treating various pollutants. For instance, chromium oxide catalysts have been studied for the oxidation of chlorinated volatile organic compounds (Cl-VOCs). thecmmgroup.comresearchgate.net However, even in these applications, the potential for the formation of volatile this compound is considered a significant drawback, leading to catalyst deactivation. tandfonline.com
Role in Pollution Reduction Technologies
There is no direct evidence to suggest that this compound is used as a primary catalyst in modern pollution reduction technologies. Its high reactivity and the toxic and corrosive nature of its decomposition products make it an unlikely candidate for large-scale environmental applications. nih.gov
Technologies for pollution reduction often involve catalytic processes to transform hazardous substances into less harmful ones. For example, in the context of industrial effluents, chromium compounds, though not typically this compound, have been part of research into treating wastewater. However, the focus is generally on the removal of chromium ions, which are themselves pollutants. epa.gov
The catalytic oxidation of halogenated hydrocarbons is an area where chromium-based catalysts have been explored. However, a major challenge identified with chromia-alumina catalysts is their rapid deactivation. This deactivation has been attributed to the formation of volatile species like this compound, which leads to the loss of the active catalytic metal from the support. tandfonline.com This highlights that the formation of this compound is a problem to be avoided rather than a desired catalytic mechanism in this context.
Patents related to chromium catalysts for the oxidation of combustible materials, including halogenated compounds, focus on fixing chromium to a support material in a way that reduces its loss to the environment, implicitly acknowledging the issue of volatile chromium compounds. google.comgoogle.comgoogle.com
Catalytic Applications in Automotive Emission Control
This compound is not utilized in automotive emission control systems. Modern catalytic converters in vehicles rely on a combination of precious metals like platinum, palladium, and rhodium to catalyze the conversion of toxic exhaust gases (carbon monoxide, nitrogen oxides, and unburnt hydrocarbons) into less harmful substances like carbon dioxide, nitrogen, and water.
While non-precious metal catalysts have been investigated for automotive applications, the focus has been on stable metal oxides. google.com Early research into automotive catalysts considered various metal compounds, but the stringent demands for durability, efficiency, and resistance to poisoning have led to the dominance of precious metal-based systems. Some studies mention chromium oxides as potential catalysts for oxidizing automotive exhaust, but there is no indication of the use of this compound. bcrec.id
Furthermore, the presence of chlorine in a catalytic system for automotive exhaust would be detrimental. The high temperatures and the presence of water vapor in exhaust gases would lead to the decomposition of this compound, releasing corrosive HCl and toxic hexavalent chromium, which would damage the catalytic converter and release harmful pollutants. nih.gov The focus in automotive catalysis is on materials that are stable under harsh operating conditions for extended periods.
Analytical Chemistry Research Pertaining to Chromyl Chloride
Qualitative Detection of Chloride Ions: The Chromyl Chloride Test
The this compound test is a classic and highly specific qualitative analysis method for the confirmation of chloride ions (Cl⁻). Its distinctive feature is the formation of reddish-brown vapors of this compound (CrO₂Cl₂) when a sample containing chloride is heated with potassium dichromate (K₂Cr₂O₇) and concentrated sulfuric acid (H₂SO₄). allen.inunacademy.com
Underlying Chemical Principles and Reaction Stoichiometry
The test is initiated by mixing the sample with solid potassium dichromate and concentrated sulfuric acid. allen.in The sulfuric acid serves two primary roles: it acts as a dehydrating agent and provides the acidic medium necessary for the reaction. Upon gentle heating, if chloride ions are present, the mixture produces this compound, a volatile reddish-brown liquid. allen.in
In this reaction, the chloride ions from an ionic chloride salt are oxidized by the chromium(VI) in the potassium dichromate in the presence of concentrated sulfuric acid. The chromium(VI) is reduced, and the chloride is oxidized to form the characteristic this compound.
Confirmatory Reaction Sequences
The presence of this compound is confirmed through a sequence of reactions. The reddish-brown vapors are passed into a solution of sodium hydroxide (B78521) (NaOH), which results in the formation of a yellow solution of sodium chromate (B82759) (Na₂CrO₄). byjus.comtestbook.com
CrO₂Cl₂ + 4NaOH → Na₂CrO₄ + 2NaCl + 2H₂O unacademy.com
This yellow solution is then acidified with a weak acid, such as acetic acid (CH₃COOH), and a solution of lead(II) acetate (B1210297) (Pb(CH₃COO)₂) is added. The formation of a yellow precipitate of lead(II) chromate (PbCrO₄) confirms the presence of chromate ions, and thus indirectly confirms the initial presence of chloride ions in the sample. byjus.comtestbook.comunacademy.com
Na₂CrO₄ + Pb(CH₃COO)₂ → PbCrO₄↓ + 2CH₃COONa
Alternatively, the yellow sodium chromate solution can be acidified with dilute sulfuric acid and then treated with hydrogen peroxide (H₂O₂). The formation of a blue-colored solution, due to the formation of chromium pentoxide (CrO₅), also serves as a confirmatory test. vedantu.com
Environmental Transformation Research Involving Chromium Species Excluding Direct Toxicity
Role in Advanced Oxidation Processes (AOPs) for Water Treatment
Advanced oxidation processes (AOPs) are a set of water treatment procedures designed to remove organic and inorganic contaminants through oxidation. These processes are characterized by the in-situ generation of highly reactive chemical oxidants, most notably the hydroxyl radical (•OH). fishersci.cawikipedia.orgamericanelements.com Chromium species, due to their variable oxidation states, can play a significant role in these processes, both as a target for removal and as a participant in the generation of these reactive species. guidetopharmacology.orgsolvo-chem.com
Electrochemical Advanced Oxidation for Chromium Species Interconversion
Electrochemical Advanced Oxidation Processes (EAOPs) utilize electrochemical methods to produce reactive oxygen species (ROS), such as hydroxyl radicals, which can degrade pollutants. ontosight.ai These methods are being explored for the interconversion of chromium species, particularly the oxidation of trivalent chromium (Cr(III)) to the more mobile and toxic hexavalent chromium (Cr(VI)) for subsequent removal. guidetopharmacology.org
One novel strategy involves the in-situ electrochemical generation of ROS in an alkaline solution to facilitate Cr(III) oxidation. In this process, an activated multi-walled carbon nanotube-modified electrode can be used to produce hydrogen peroxide (H2O2) via a two-electron pathway oxygen reduction reaction. guidetopharmacology.org The generated H2O2 then oxidizes the Cr(III). Research has demonstrated a significantly enhanced Cr(III) conversion rate of 98.5 ± 1.0% through this indirect oxidation, compared to just 29.8 ± 1.3% in direct electrochemical oxidation. guidetopharmacology.org This indirect pathway has also shown marked improvement in the oxidation of Cr(III) oligomers, which are often a bottleneck in oxidation processes. guidetopharmacology.org
Mechanistic Understanding of Reactive Oxygen Species Generation in Chromium-Related AOPs
The generation of reactive oxygen species in chromium-related AOPs is a key area of study. The reduction of Cr(VI) to Cr(III) is known to produce ROS. wikipedia.org Furthermore, chromium itself can catalyze Fenton-like reactions. guidetopharmacology.org For instance, the presence of Cr(III) can induce a Fenton-like reaction with hydrogen peroxide (H2O2) to generate hydroxyl radicals (•OH), which further enhances the oxidation of Cr(III). guidetopharmacology.org
Studies have also explored the H2O2-mediated transformation of Cr(III) to Cr(VI). This process is initiated by the reaction between the aquo-complex of Cr(III) and H2O2, which generates HO• radicals alongside the oxidation of Cr(III). fishersci.dk Since Cr(VI) can also activate H2O2 to produce HO•, a reusable redox cycle of Cr(III)–Cr(VI)–Cr(III) can be established, allowing for the generation of hydroxyl radicals from both Cr(III)/H2O2 and Cr(VI)/H2O2 reactions. fishersci.dk The formation of these radicals has been confirmed using probe reactions, such as the conversion of benzoic acid to p-hydroxybenzoic acid, and by observing the quenching of degradation reactions in the presence of a scavenger like methanol. fishersci.dk The efficiency of these reactions is often pH-dependent due to the hydrolysis and oligomerization of aqueous Cr(III). fishersci.dk
Chromate (B82759) Conversion Processes for Material Surface Enhancement
Chromate conversion coating is a chemical treatment that modifies the surface of metals like aluminum, magnesium, and zinc alloys. wikipedia.orgnih.gov Unlike plating, which adds a new layer, this process chemically alters the metal's surface, creating a protective film. wikipedia.org This film significantly boosts corrosion resistance and improves the adhesion of subsequent coatings, such as paint. nih.govfishersci.sefishersci.ca
The process typically involves immersing the metal part in an acidic bath containing chromates, such as chromic acid or dichromates. fishersci.se A complex oxidation-reduction reaction occurs at the metal-solution interface. fishersci.se This involves the oxidation of the metal surface, the reduction of hexavalent chromium to trivalent chromium, and the precipitation of chromium hydroxide (B78521), which then combines with some hexavalent chromium to form the conversion film. fishersci.se
These coatings are crucial in industries where components are exposed to harsh environmental conditions, such as high humidity and salt spray. wikipedia.org The resulting coating is a microscopic layer, often with a characteristic yellow-greenish tint. fishersci.ca It also offers a "self-healing" property; if the coating is scratched, soluble chromates can migrate to the damaged area and passivate the exposed metal. fishersci.se
| Benefit | Description | Applicable Metals | Industries |
|---|---|---|---|
| Enhanced Corrosion Resistance | Forms a protective film that prevents the metal surface from reacting with environmental factors like moisture and oxygen. wikipedia.org The film has self-healing properties. fishersci.se | Aluminum, Magnesium, Zinc Alloys, Cadmium, Copper nih.govfishersci.ca | Aerospace, Automotive, Military, Marine, Electronics nih.govwikipedia.org |
| Improved Paint Adhesion | Creates an ideal surface for paints, primers, and other organic coatings to adhere to, ensuring the longevity of the protective layers. nih.govfishersci.ca | Aluminum, Magnesium fishersci.ca | Aerospace, Manufacturing fishersci.cawikipedia.org |
| Enhanced Aesthetics | Can provide a polished, bright appearance to certain electroplated surfaces. fishersci.ca | Cadmium, Copper, Zinc fishersci.ca | Decorative Goods, Consumer Products fishersci.ca |
| Improved Hardness and Wear Resistance | Forms a dense passivation layer that increases the surface hardness of the material. fishersci.se | General metal finishing fishersci.se | General Manufacturing fishersci.se |
Future Research Directions and Emerging Trends
Optimization of Catalytic Properties for Enhanced Efficiency
Ligand and Additive Modification: Research is exploring how different ligands and additives can modulate the reactivity of the chromium center. For instance, in broader chromium catalysis, the use of specific ligands, such as N,N,N'-bis(imino)pyridines, has been shown to influence the properties of the resulting polyethylene (B3416737) in polymerization reactions. rsc.org Future work could investigate analogous modifications for chromyl chloride-mediated reactions, potentially using additives to tune the electronic and steric environment of the chromium atom, thereby enhancing selectivity in complex oxidations.
High-Throughput Screening: Modern techniques like high-throughput screening (HTS) are being employed to rapidly discover and optimize new chromium-based catalyst systems. capes.gov.br Applying HTS to this compound reactions could accelerate the identification of optimal conditions or co-catalysts for specific transformations, leading to more efficient and productive chemical processes. capes.gov.br
Improving Reaction Conditions: Optimization efforts also focus on reaction parameters such as temperature and the choice of activating agents. Studies on related chromium(III) chloride catalysts have shown that optimal activity for ethylene (B1197577) polymerization can be achieved at specific temperatures (70-80 °C) with particular activators like methylaluminoxane (B55162) (MAO). rsc.org Similar systematic optimization for this compound could lead to significant gains in efficiency, minimizing waste and energy consumption. Research into chromium(II) chloride has also demonstrated that catalyst performance can be significantly enhanced by optimizing the amount of catalyst used and carefully selecting additives. researchgate.net
Table 1: Research Focus for Optimizing this compound Catalysis
| Research Area | Objective | Potential Methods |
| Ligand Modification | Enhance selectivity and reactivity. | Introduction of sterically and electronically diverse ligands. |
| Reaction Conditions | Improve yield and reduce byproducts. | Optimization of temperature, pressure, and solvent systems. |
| Co-catalysts/Additives | Modulate catalytic activity. | Use of additives to fine-tune the chromium center's properties. |
| High-Throughput Screening | Accelerate discovery of optimal systems. | Rapidly test large libraries of ligands and reaction conditions. capes.gov.br |
Exploration of Novel Nanoscale Applications
The unique properties of chromium compounds are being explored for their potential in the burgeoning field of nanotechnology. While direct applications of this compound at the nanoscale are still emerging, related research points towards promising future directions.
Synthesis of Nanomaterials: Colloidal synthesis methods are being developed to create chromium-based nanocrystals, such as chromium selenide (B1212193) (Cr₂Se₃), with tailored morphologies and compositions. rsc.org The reactivity of this compound could potentially be harnessed in novel synthesis routes for producing unique chromium-based nanomaterials, including oxides or mixed-oxide systems, which have applications in electronics and catalysis. mdpi.com Two-dimensional (2D) chromium-based materials, like chromium disulfide (CrS₂), have attracted considerable attention for their potential use in spintronics and nanoelectronics. rsc.org Future research may explore using this compound as a precursor or reactant in the chemical vapor deposition (CVD) or solution-based synthesis of such 2D materials. rsc.org
Functionalization of Nanostructures: The strong oxidizing power of this compound could be utilized for the controlled surface functionalization or modification of various nanomaterials. This could involve creating specific active sites on the surface of nanocomposites for catalytic or sensing applications. Research into biopolymer-based nanocomposites for chromium removal highlights the importance of surface chemistry in the interaction between chromium species and nanomaterials. mdpi.com
Nanoscale Devices: The development of cost-effective electrochemical devices, such as batteries and sensors, relies heavily on novel nanomaterials. mdpi.com Chromium compounds are investigated for these applications, and future work could involve exploring this compound's role in fabricating or modifying electrodes or other components in nanoscale sensors and energy storage systems.
Integration into Sustainable Chemical Processes
The integration of potent but hazardous reagents like this compound into sustainable or "green" chemical frameworks is a significant challenge due to its toxicity as a hexavalent chromium compound. Research in this area focuses on mitigating its environmental impact and finding safer alternatives.
Replacement with Greener Alternatives: A major driver in sustainable chemistry is the replacement of toxic reagents. Significant research is underway to develop Cr(VI)-free processes. researchgate.netrsc.org For example, deep eutectic solvents (DESs) based on chromium(III) chloride are being investigated as promising sustainable alternatives to carcinogenic Cr(VI) baths used in industrial electroplating. researchgate.netrsc.org While this trend focuses on replacing compounds like this compound, understanding its reaction mechanisms can aid in designing effective, less toxic mimics.
Environmental Remediation Technologies: While not a direct application of this compound, research into the remediation of hexavalent chromium from wastewater is a crucial related field. mdpi.com Novel nanomaterials, including those derived from industrial waste, are being engineered to efficiently remove Cr(VI) from aqueous solutions, addressing the environmental legacy of chromium-based processes. mdpi.com
Continued Elucidation of Complex Reaction Mechanisms
A fundamental understanding of how this compound interacts with organic molecules is crucial for improving existing applications and discovering new ones. Modern computational and experimental techniques are being used to unravel its complex reactivity.
Understanding Reaction Intermediates: The oxidation of hydrocarbons by this compound, known as the Étard reaction, involves complex mechanisms that have been studied for over a century. sci-hub.se Recent investigations suggest that product formation is largely determined by radical reactions initiated by the d⁰-metal compound. researchgate.net Synergistic studies combining various techniques are leading to a clearer picture of the key steps and reactive intermediates involved. sci-hub.seresearchgate.net
Computational Modeling: Density Functional Theory (DFT) has become a powerful tool for studying this compound reactions. For instance, DFT studies on the reaction between CrO₂Cl₂ and ethylene have explored various potential pathways, such as [3+2] cycloaddition, to explain the formation of products like epoxides. researchgate.net These computational models help to predict reaction outcomes and understand activation energies for different mechanistic pathways. researchgate.net
Stereoselectivity and Reaction Pathways: The reaction of this compound with different unsaturated compounds can lead to various products. Mechanistic studies on its reaction with phenyl-substituted alkenes suggest an electrophilic attack on the double bond, leading to a resonance-stabilized carbocation-like intermediate that then rearranges. researchgate.net Continued research aims to better control the stereoselectivity of these reactions, which is often a challenge. sci-hub.se A deeper mechanistic understanding is essential for developing more selective and predictable synthetic methods using this powerful oxidant.
Q & A
Basic Research Questions
Q. What is the chromyl chloride test, and how is it methodologically performed to detect chloride ions in qualitative analysis?
- Procedure :
Mix the chloride-containing sample with solid potassium dichromate (K₂Cr₂O₇) and concentrated sulfuric acid (H₂SO₄).
Heat the mixture gently.
Observe the evolution of red-brown this compound (CrO₂Cl₂) vapors, confirming chloride presence.
-
Key Reaction :
-
Considerations :
Q. What are the critical safety protocols when handling this compound in laboratory settings?
- Methodological Steps :
- Use fume hoods to avoid inhalation of toxic vapors.
- Wear acid-resistant gloves, goggles, and lab coats.
- Neutralize waste with alkaline solutions (e.g., NaOH) before disposal.
- Rationale : this compound is a potent oxidizer and lachrymator; improper handling risks respiratory damage and chemical burns .
Advanced Research Questions
Q. How can reaction conditions be optimized for the oxidation of toluene to benzaldehyde using this compound?
- Experimental Design :
- Solvent Selection : Use non-polar solvents (e.g., CCl₄) to stabilize intermediates.
- Stoichiometry : Maintain a 2:1 molar ratio of CrO₂Cl₂ to toluene for complete conversion.
- Temperature Control : Conduct reactions at 0–5°C to minimize over-oxidation to benzoic acid.
- Monitoring : Track progress via GC-MS or TLC to identify intermediates (e.g., benzal chloride).
- Data Interpretation : Yields >70% require strict exclusion of moisture, which hydrolyzes CrO₂Cl₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
